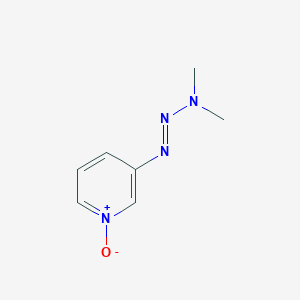

3-(Dimethyltriazeno)pyridine-N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-10(2)9-8-7-4-3-5-11(12)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEDMBHCKAZOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21600-42-0 | |

| Record name | 3-(Dimethyltriazeno)pyridine-N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 3 Dimethyltriazeno Pyridine N Oxide and Its Analogues

Regioselective Synthesis of the Pyridine-N-oxide Core

The foundational step in the synthesis of 3-(Dimethyltriazeno)pyridine-N-oxide is the construction of a pyridine-N-oxide ring substituted at the 3-position with a group amenable to conversion into a dimethyltriazene. This typically involves the synthesis of 3-aminopyridine-N-oxide, which serves as a key precursor.

Strategies for N-Oxidation of Pyridine (B92270) Derivatives

The N-oxidation of pyridines is a well-established transformation, converting the relatively unreactive pyridine ring into a more versatile synthetic intermediate. The N-oxide group enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. The choice of oxidant and reaction conditions can be tailored based on the substituents present on the pyridine ring to achieve high yields. For instance, the oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide can be achieved using 30% hydrogen peroxide in glacial acetic acid.

A general procedure for the N-oxidation of pyridine compounds involves dissolving the pyridine derivative in a suitable solvent, such as dichloromethane, and treating it with the oxidizing agent at a controlled temperature, often starting at 0-5 °C and then stirring at room temperature.

A key intermediate for the target molecule is 3-nitropyridine-N-oxide. This can be synthesized by the nitration of pyridine-N-oxide. A common method for the nitration of pyridine-N-oxides involves the use of a mixture of concentrated sulfuric acid and fuming nitric acid or potassium nitrate. For example, 3-methyl-4-nitropyridine-1-oxide has been prepared by the nitration of 3-methylpyridine-1-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid.

Table 1: Examples of N-Oxidation Reactions of Pyridine Derivatives

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Methylpyridine | 30% H2O2 | Glacial Acetic Acid | Reflux | 3-Methylpyridine-N-oxide | 73-77 |

| 3,5-Lutidine | H2O2 | Not specified | Not specified | 3,5-Lutidine-N-oxide | Not specified |

| Pyridine | Dinitrogen pentoxide | Dichloromethane or Nitromethane | Room Temperature | N-nitropyridinium salt | Not specified |

Introduction of Substituents for Subsequent Triazene (B1217601) Formation

To introduce the dimethyltriazene group at the 3-position, a precursor with a suitable functional group at this position is required. The most common and direct precursor is the amino group. Therefore, the synthesis of 3-aminopyridine-N-oxide is a critical step.

There are two primary routes to 3-aminopyridine-N-oxide:

Direct N-oxidation of 3-aminopyridine (B143674): This route is conceptually simple but can be complicated by the reactivity of the amino group towards the oxidizing agent. Careful selection of the oxidant and reaction conditions is necessary to favor N-oxidation of the pyridine ring over oxidation of the amino group.

Reduction of 3-nitropyridine-N-oxide: This is often the preferred and more reliable method. It involves the initial synthesis of 3-nitropyridine, followed by N-oxidation to 3-nitropyridine-N-oxide, and finally, selective reduction of the nitro group to an amino group. The synthesis of 3-nitropyridine can be achieved by the nitration of pyridine, for example, using dinitrogen pentoxide. The subsequent N-oxidation is carried out as described in the previous section. The reduction of the nitro group in 4-nitropyridine-N-oxide to 4-aminopyridine has been successfully achieved using iron powder in the presence of mineral acids like hydrochloric or sulfuric acid, with yields of 80-90%. mdpi.org A similar approach can be applied to the reduction of 3-nitropyridine-N-oxide. Other reducing agents, such as catalytic hydrogenation with Pd/C, are also commonly employed for the reduction of nitroarenes and can be adapted for this transformation.

Table 2: Synthesis of 3-Aminopyridine-N-oxide Precursor

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 3-Nitropyridine | Peroxy acid | Oxidation | 3-Nitropyridine-N-oxide |

| 3-Nitropyridine-N-oxide | Fe / Mineral Acid | Reduction | 3-Aminopyridine-N-oxide |

Formation of the Dimethyltriazene Moiety

With 3-aminopyridine-N-oxide in hand, the next crucial step is the construction of the dimethyltriazene functionality. This is typically achieved through a two-step sequence involving diazotization of the primary amino group followed by a coupling reaction with a secondary amine.

Diazotization and Coupling Reactions for Triazene Construction

The diazotization of primary aromatic amines is a fundamental reaction in organic synthesis. It involves the treatment of the amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C). This reaction forms a reactive diazonium salt intermediate.

Following its formation, the 3-pyridyl-N-oxide diazonium salt is not isolated but is immediately reacted with a secondary amine, in this case, dimethylamine (B145610). The dimethylamine acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the stable triazene linkage. This type of reaction is a well-established method for the synthesis of 1,3-diaryltriazenes and can be adapted for heterocyclic systems.

The general reaction scheme is as follows:

Diazotization: 3-Aminopyridine-N-oxide + NaNO₂ + 2HX → [3-(N₂⁺)Pyridine-N-oxide]X⁻ + NaX + 2H₂O

Coupling: [3-(N₂⁺)Pyridine-N-oxide]X⁻ + 2HN(CH₃)₂ → 3-((CH₃)₂N-N=N)-Pyridine-N-oxide + [H₂N(CH₃)₂]⁺X⁻

Optimization of Reaction Conditions for Triazene Linkage

The success of the triazene formation is highly dependent on the reaction conditions. Several factors need to be carefully controlled to maximize the yield and purity of the desired product.

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent coupling reaction may also be performed at low temperatures, although some systems may require warming to proceed at a reasonable rate.

pH: The pH of the reaction medium is critical. Diazotization is carried out in a strongly acidic medium to generate nitrous acid and stabilize the diazonium salt. For the subsequent coupling with dimethylamine, the pH may need to be adjusted. The coupling of diazonium salts with amines is often favored under neutral to slightly alkaline conditions to ensure the amine is in its free, nucleophilic form. However, the stability of the diazonium salt decreases at higher pH. Therefore, a careful balance must be struck.

Stoichiometry: The molar ratios of the reactants, including the amine, sodium nitrite, acid, and the coupling partner (dimethylamine), should be optimized to ensure complete conversion of the starting material and minimize side reactions. An excess of dimethylamine is often used to drive the coupling reaction to completion.

Table 3: General Conditions for Diazotization-Coupling Reactions

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the diazonium salt. |

| Diazotization Acidity | Strong acid (e.g., HCl, H₂SO₄) | Generates nitrous acid and stabilizes the diazonium salt. |

| Coupling Nucleophile | Dimethylamine | Forms the dimethyltriazene moiety. |

| Coupling pH | Neutral to slightly alkaline (controlled) | Ensures the nucleophilicity of dimethylamine while maintaining some stability of the diazonium salt. |

Chemo- and Regioselective Functionalization Approaches

Once this compound is synthesized, it can serve as a scaffold for further functionalization to generate a library of analogues. The pyridine-N-oxide ring and the dimethyltriazene moiety offer multiple sites for chemical modification. The challenge lies in achieving chemo- and regioselectivity.

The pyridine-N-oxide ring is activated towards both electrophilic and nucleophilic attack. Electrophilic substitution, such as nitration or halogenation, typically occurs at the 4-position, and to a lesser extent, the 2- and 6-positions. The N-oxide group can direct metallation to the 2- and 6-positions, allowing for the introduction of various electrophiles at these sites.

Nucleophilic attack on the pyridine-N-oxide ring, often after activation of the N-oxide group with an electrophile like phosphoryl chloride or a sulfonyl chloride, predominantly occurs at the 2- and 4-positions. This allows for the introduction of nucleophiles such as halides, cyanide, and amines.

The dimethyltriazene group itself is a versatile functional group. It can be stable under certain conditions but can also serve as a masked diazonium group. Under acidic conditions, it can be cleaved to regenerate the diazonium salt, which can then be subjected to various transformations, such as Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. The triazene can also act as a directing group in certain reactions.

Achieving selectivity in the functionalization of this compound would depend on the interplay of the electronic effects of the N-oxide and the triazene groups, as well as the steric environment around the ring. The N-oxide is a strong directing group, and its influence is likely to dominate the regioselectivity of many reactions on the pyridine ring.

Table 4: Potential Chemo- and Regioselective Functionalization Reactions

| Reaction Type | Reagents | Potential Site of Functionalization | Comments |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | 4-position | The N-oxide group directs electrophiles to the 4-position. |

| Directed Ortho-Metallation | n-BuLi or LDA, then electrophile | 2- or 4-position | The N-oxide directs metallation to the adjacent positions. |

| Nucleophilic Substitution (activated) | POCl₃, then nucleophile | 2- or 4-position | Activation of the N-oxide facilitates nucleophilic attack. |

| Triazene Cleavage and Substitution | Acid, then CuX | 3-position | Regeneration of the diazonium salt allows for substitution at the original amino position. |

Targeted Derivatization at the Pyridine Ring

The pyridine-N-oxide ring is an activated system, susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the electronic effects of both the N-oxide group and the 3-(dimethyltriazeno) substituent.

Electrophilic Substitution: The N-oxide group strongly directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. For instance, the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and sulfuric acid typically yields 4-nitropyridine-N-oxide. oc-praktikum.de In the case of 3-substituted pyridine-N-oxides, the directing effects of the existing substituent compete with the N-oxide. While specific studies on this compound are not extensively detailed, analogous reactions on other 3-substituted systems, such as N,N'-di-(3-pyridyl)-urea, show that nitration can be directed to the C2 position. google.com This suggests that direct nitration of this compound would likely yield a mixture of isomers, with potential products being 3-(dimethyltriazeno)-4-nitropyridine-N-oxide and 2-nitro-3-(dimethyltriazeno)pyridine-N-oxide.

Halogenation: Halogenation of pyridine-N-oxides provides a reliable route to halo-substituted derivatives, which are versatile precursors for cross-coupling reactions. Reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed to introduce chlorine atoms, typically at the C2 and C6 positions. acs.org The reaction proceeds via activation of the N-oxide oxygen, followed by nucleophilic attack of the halide. A highly regioselective halogenation at the C2 position of unsymmetrically substituted pyridine-N-oxides can be achieved under mild conditions, offering a practical method for synthesizing 2-halo-pyridines. acs.org Applying this methodology to this compound is expected to favor the introduction of a halogen at the C2 position.

Table 1: Regioselectivity in Electrophilic Substitution of Pyridine-N-Oxide Derivatives

| Starting Material | Reagents | Position of Substitution | Product |

|---|---|---|---|

| Pyridine-N-oxide | fuming HNO₃ / H₂SO₄ | C4 | 4-Nitropyridine-N-oxide oc-praktikum.de |

| Pyridine-N-oxide | POCl₃ | C2 | 2-Chloropyridine acs.org |

| N,N'-di-(3-pyridyl)-urea | HNO₃ / H₂SO₄ | C2 | N,N'-di-(2-nitro-3-pyridyl)-urea google.com |

Modifications of the Triazene Substituents

The standard synthesis of 1-aryl-3,3-dialkyltriazenes involves a two-step process: diazotization of an aromatic amine followed by coupling with a secondary amine. wikipedia.org This modular approach is highly amenable to creating analogues of this compound with diverse N-substituents on the triazene moiety.

The key precursor for these syntheses is 3-aminopyridine-N-oxide. This compound is first converted to its corresponding diazonium salt, typically by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). organic-chemistry.org The resulting 3-diazoniopyridine-N-oxide is a reactive intermediate that is not isolated.

This intermediate is then directly treated with a variety of secondary amines to yield the desired triazene analogues. The choice of the secondary amine determines the final structure of the R¹ and R² groups in the 1-(3-pyridyl-N-oxide)-3,3-(dialkyl/diaryl)triazene product. This method allows for the incorporation of a wide range of substituents, including different alkyl chains, cyclic systems, and functionalized groups. For example, reacting the diazonium salt with diethylamine would yield 3-(diethyltriazeno)pyridine-N-oxide, while using a cyclic amine like piperidine (B6355638) would result in 3-(1-piperidyltriazeno)pyridine-N-oxide. This versatility makes it a powerful tool for structure-activity relationship studies.

Table 2: Synthesis of 3-(Dialkyltriazeno)pyridine-N-oxide Analogues

| Precursor | Secondary Amine | Potential Product |

|---|---|---|

| 3-Diazoniopyridine-N-oxide | Diethylamine | 3-(Diethyltriazeno)pyridine-N-oxide |

| 3-Diazoniopyridine-N-oxide | Piperidine | 3-(1-Piperidyltriazeno)pyridine-N-oxide |

| 3-Diazoniopyridine-N-oxide | Morpholine | 3-(4-Morpholinyltriazeno)pyridine-N-oxide |

| 3-Diazoniopyridine-N-oxide | N-Methylaniline | 3-(1-Methyl-1-phenyltriazeno)pyridine-N-oxide |

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. For the synthesis of this compound and its analogues, green chemistry principles can be applied to both the N-oxidation step and the triazene formation.

Catalytic Methods in Synthesis

Catalytic methods offer significant advantages by reducing waste and improving energy efficiency compared to stoichiometric reactions.

Catalytic N-Oxidation: The oxidation of the pyridine nitrogen is a critical step in the synthesis of the precursor, 3-aminopyridine-N-oxide. While traditional methods often use stoichiometric peracids, several catalytic systems have been developed that utilize cleaner oxidants like hydrogen peroxide (H₂O₂) or sodium percarbonate.

Rhenium-based catalysts: In the presence of rhenium-based catalysts, sodium percarbonate serves as an efficient and ideal oxygen source for the oxidation of tertiary nitrogen compounds to their N-oxides under mild conditions. organic-chemistry.org

Tungsten-based catalysts: Sodium tungstate (Na₂WO₄·2H₂O) can catalyze the direct oxidation of pyridines to pyridine-N-oxides using 30% H₂O₂ in aqueous media, avoiding the need for organic per-acids or acetic acid as a solvent. ccspublishing.org.cn

Titanium Silicalite (TS-1): A continuous flow microreactor using titanium silicalite (TS-1) as a catalyst with H₂O₂ in methanol provides a safer, greener, and highly efficient process for synthesizing various pyridine-N-oxides. This system can operate for extended periods without loss of catalyst activity, making it suitable for large-scale production. organic-chemistry.org

Catalytic Triazene Formation: The diazotization and coupling reactions can also be facilitated by catalysts. Eco-friendly clay catalysts have been shown to exhibit bifunctional catalytic properties for both diazotization and diazo coupling reactions, avoiding the use of corrosive acids and toxic solvents. researchgate.net

Table 3: Catalytic Systems for Pyridine N-Oxidation

| Catalyst | Oxidant | Solvent | Key Advantage |

|---|---|---|---|

| Rhenium-based | Sodium Percarbonate | Not specified | Mild conditions, efficient oxygen source organic-chemistry.org |

| Na₂WO₄·2H₂O | 30% H₂O₂ | Aqueous media | Avoids per-acids and organic solvents ccspublishing.org.cn |

| Titanium Silicalite (TS-1) | H₂O₂ | Methanol | Continuous flow, high efficiency, safer process organic-chemistry.org |

Solvent-Free or Environmentally Benign Reaction Systems

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry.

Solvent-Free Diazotization and Coupling: A convenient, one-pot method for synthesizing azo dyes has been developed through sequential diazotization and coupling of aromatic amines under solvent-free conditions at room temperature. researchgate.net This is achieved using NaNO₂ and a solid acid catalyst like silica sulfuric acid. Such solvent-free approaches, often involving grinding of reagents, significantly reduce waste and simplify product purification. researchgate.net These methods could be adapted for the synthesis of this compound.

Alternative Green Oxidation Systems: Beyond catalytic H₂O₂, other green systems for N-oxidation have been explored. A lipase-glucose oxidase system represents an alternative enzymatic approach for the green oxidation of N-heteroaromatic amines. rsc.org Furthermore, using urea-hydrogen peroxide (UHP), a stable and inexpensive solid reagent, allows for efficient solid-state oxidation of nitrogen heterocycles to N-oxides, potentially eliminating the need for bulk solvents. organic-chemistry.org These methods highlight the ongoing efforts to develop more sustainable pathways for the synthesis of pyridine-N-oxide derivatives.

Chemical Reactivity and Reaction Mechanisms of 3 Dimethyltriazeno Pyridine N Oxide

Nucleophilic Reactivity of the Pyridine-N-oxide Moiety

The pyridine-N-oxide ring is a pivotal site for nucleophilic reactions. The N-oxide group significantly alters the electron distribution within the pyridine (B92270) ring, enhancing its reactivity towards nucleophiles compared to pyridine itself.

Electrophilic Activation and Nucleophilic Attack at Pyridine C2 and C4 Positions

The oxygen atom of the N-oxide group can donate electron density to the pyridine ring through resonance, which in turn activates the C2 (ortho) and C4 (para) positions for electrophilic attack. However, in the context of nucleophilic reactions, the N-oxide group primarily acts as an electron-withdrawing group through its inductive effect and by protonation or coordination to an electrophile. This activation makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. bhu.ac.in

The general mechanism involves the initial activation of the N-oxide oxygen by an electrophile (E+), such as a proton or a Lewis acid. This activation enhances the electron-withdrawing nature of the N-oxide group, further polarizing the pyridine ring and making the C2 and C4 positions more electrophilic. A subsequent attack by a nucleophile (Nu-) at these positions leads to the formation of an intermediate, which can then rearomatize through the elimination of the electrophile and, in some cases, the N-oxide oxygen. chemtube3d.comscripps.edu

Regioselectivity and Stereoselectivity in Nucleophilic Additions

Nucleophilic additions to the 3-(Dimethyltriazeno)pyridine-N-oxide ring are expected to exhibit a high degree of regioselectivity. The primary sites for nucleophilic attack are the C2 and C4 positions due to the electronic influence of the N-oxide group. youtube.comyoutube.com The presence of the dimethyltriazeno substituent at the C3 position introduces steric hindrance, which is likely to disfavor nucleophilic attack at the adjacent C2 and C4 positions to some extent. Consequently, the regioselectivity will be a balance between electronic activation and steric hindrance.

Stereoselectivity in these reactions would be relevant if the nucleophilic addition creates a new chiral center. The planar nature of the pyridine-N-oxide ring means that the nucleophile can attack from either face. In the absence of a chiral catalyst or a chiral auxiliary, a racemic mixture of products would be expected.

| Position of Attack | Electronic Factors | Steric Factors | Predicted Outcome |

| C2 | Activated by N-oxide | Sterically hindered by the C3-substituent | Possible, but potentially less favored than C4 |

| C4 | Activated by N-oxide | Less sterically hindered than C2 | Likely the major site of nucleophilic attack |

| C6 | Activated by N-oxide | Less sterically hindered than C2 | A possible site for nucleophilic attack |

Reactivity of the Triazene (B1217601) Functional Group

The dimethyltriazene group at the C3 position introduces another layer of reactivity to the molecule, primarily characterized by its potential instability and decomposition pathways.

Stability and Decomposition Pathways of the Dimethyltriazene Moiety

In the case of this compound, acidic conditions could lead to the formation of the 3-pyridyl-N-oxide diazonium salt and dimethylamine (B145610). This diazonium salt would be a highly reactive intermediate, capable of participating in various subsequent reactions.

Mechanistic Investigations of Triazene-Mediated Reactions

The reactions mediated by the triazene group often involve the generation of highly reactive intermediates. For instance, under certain conditions, triazenes can serve as sources of alkylating agents. The decomposition of the dimethyltriazene moiety could potentially lead to the formation of a methyl cation or a related methylating species.

Mechanistic investigations into the decomposition of similar aryl triazenes have provided insights into the factors governing their stability and reactivity. These studies often employ kinetic analysis and product identification to elucidate the reaction pathways.

| Condition | Potential Decomposition Products | Reactive Intermediates |

| Acidic | 3-Diazoniopyridine-N-oxide, Dimethylamine | Diazonium ion |

| Thermal | Nitrogen gas, various organic fragments | Radicals |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions, leading to a diverse range of potential products.

Intermolecular reactions would involve the interaction of the molecule with external reagents. For example, a strong nucleophile could attack the C2 or C4 position of the pyridine-N-oxide ring, as discussed earlier. Alternatively, an electrophile could react with the dimethyltriazene group, potentially initiating its decomposition.

Intramolecular reactions, on the other hand, would involve the interaction between the pyridine-N-oxide and the dimethyltriazene moieties within the same molecule. Given the proximity of these two functional groups, intramolecular cyclization reactions might be possible under certain conditions. For instance, if the triazene group were to decompose to form a reactive species, this intermediate could potentially react with the N-oxide oxygen or another position on the pyridine ring. However, the specific conditions required to promote such intramolecular pathways would need to be experimentally determined.

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)

Heteroaromatic N-oxides, including pyridine N-oxides, are capable of participating as 1,3-dipoles in [3+2] cycloaddition reactions, particularly with electron-deficient alkenes. thieme-connect.de This reactivity allows for the synthesis of complex heterocyclic systems. For instance, the cycloaddition between a quinoline N-oxide and N-methyl maleimide can proceed at ambient temperature to yield diastereomeric cycloadducts. thieme-connect.de Similarly, pyridine N-oxide can react with phenyl isocyanate or in situ generated benzyne to form initial cycloadducts that may undergo subsequent rearrangement. thieme-connect.de While specific examples involving this compound are not extensively documented, its N-oxide functionality suggests it would be a viable substrate for such 1,3-dipolar cycloadditions.

Rearrangement Reactions Involving the N-Oxide or Triazene

Pyridine N-oxides are known to undergo several types of rearrangement reactions, often initiated by acylation of the N-oxide oxygen. A classic example is the Boekelheide rearrangement, where an α-picoline-N-oxide (a pyridine N-oxide with a methyl group at the 2-position) rearranges to a hydroxymethylpyridine upon treatment with acetic or trifluoroacetic anhydride. wikipedia.org The mechanism involves O-acylation, deprotonation of the α-methyl group, and a subsequent rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com

For this compound, the Boekelheide rearrangement is not directly applicable as it lacks an alkyl group in the 2-position. However, other rearrangements are known. For example, the thermal rearrangement of 2-allyloxypyridine N-oxide involves concerted nih.govresearchgate.net and rsc.orgrsc.org sigmatropic shifts. arkat-usa.org The specific rearrangement pathways for this compound would depend on the reaction conditions and the stability of potential intermediates involving both the N-oxide and the triazene functionalities.

Deoxygenation Mechanisms of the Pyridine N-oxide

The removal of the oxygen atom from the N-oxide, or deoxygenation, is a fundamental reaction that regenerates the parent pyridine. This step is often necessary after the N-oxide has been used to direct functionalization of the pyridine ring. rsc.org A wide variety of methods exist for this transformation, which can be broadly categorized into reductive pathways.

Reductive Deoxygenation Pathways

Reductive deoxygenation can be achieved using numerous reagents and conditions, ranging from classical chemical reductants to modern photocatalytic and electrochemical methods. The choice of method often depends on the presence of other functional groups in the molecule. organic-chemistry.org

Common reductive deoxygenation pathways include:

Catalytic Systems : Palladium-based catalysts, in conjunction with a transfer oxidant like triethylamine, can effectively deoxygenate pyridine N-oxides under microwave irradiation. organic-chemistry.org Another method uses ammonium formate with palladium on carbon for a mild reduction. organic-chemistry.org

Photocatalysis : Visible light-mediated metallaphotoredox catalysis using Hantzsch esters as reductants offers a highly chemoselective and rapid deoxygenation method at room temperature. organic-chemistry.org Rhenium complexes have also been shown to be effective photocatalysts for this transformation. nih.gov

Electrochemical Reduction : An expedient protocol for the electrochemical reduction of pyridine N-oxide derivatives under mild conditions provides the corresponding nitrogen bases in good yields without the need for transition-metal catalysts or chemical reducing agents. organic-chemistry.orgresearchgate.net

Chemical Reductants : A variety of chemical reagents can be employed. A sustainable method uses a catalytic amount of an iodide source (like MgI₂) with formic acid acting as the stoichiometric reductant. rsc.org Other systems include indium with pivaloyl chloride and environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org

| Method | Reagents/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Oxidation | [Pd(OAc)₂]/dppf, Triethylamine | Microwave, 140–160 °C | Chemoselective, tolerates diverse functional groups. | organic-chemistry.org |

| Photocatalysis | Rhenium complex [Re(4,4′-tBu-bpy)(CO)₃Cl] | Ambient conditions | Efficient for various N-O bonds. | nih.gov |

| Electrochemical Reduction | - | Aqueous solution | Mild, avoids transition metals and waste-generating reagents. | organic-chemistry.orgresearchgate.net |

| Iodide/Formic Acid System | MgI₂ (catalytic), Formic Acid | - | Sustainable, compatible with reducible functional groups. | rsc.org |

| Visible Light Photoredox | Iridium photocatalyst, Hantzsch ester | Room temperature, blue light | Highly chemoselective and rapid. | organic-chemistry.org |

Role of Activating Agents in Deoxygenation

In many deoxygenation and rearrangement reactions, an activating agent is used to enhance the reactivity of the N-oxide oxygen. These agents are typically electrophilic and function by coordinating to or acylating the oxygen atom.

Brønsted Activators : Formic acid can act as a Brønsted-activator, which increases the electrophilicity of the pyridine N-oxide. This activation facilitates the nucleophilic attack of iodide in a sustainable deoxygenation process. rsc.org

Acylating Agents : Acid anhydrides, such as acetic anhydride and trifluoroacetic anhydride (TFAA), are classic activating agents. wikipedia.org They acylate the N-oxide oxygen, forming an acyloxypyridinium species. This intermediate is highly activated towards nucleophilic attack at the 2- or 4-positions or can proceed to undergo rearrangement reactions like the Boekelheide rearrangement. wikipedia.orgchemtube3d.com

Influence of Substituent Effects on Reactivity

The nature and position of substituents on the pyridine ring significantly influence the reactivity of the N-oxide. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density of the ring and the properties of the N-O bond. researchgate.net

For instance, the presence of strong electron-withdrawing groups on the pyridine ring leads to an increase in the electron affinity of the compound. researchgate.net Conversely, electron-donating substituents enhance complexation ability. researchgate.net The rates of reaction for substituted pyridine N-oxides can often be correlated with the Hammett σ values of the substituents. rsc.org

In the case of this compound, the dimethyltriazeno group at the 3-position is expected to exert a significant electronic influence. The triazene moiety can act as an electron-donating group through resonance, which would increase the electron density of the pyridine ring, particularly at the ortho and para positions (relative to the substituent). This increased nucleophilicity could affect the rate and regioselectivity of electrophilic substitution reactions. At the same time, this electron-donating character would modulate the ease of deoxygenation and the propensity for the N-oxide to engage in cycloaddition and rearrangement reactions.

Theoretical and Computational Investigations of 3 Dimethyltriazeno Pyridine N Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-(Dimethyltriazeno)pyridine-N-oxide. researchgate.net Methods such as B3LYP and MP2, often paired with basis sets like cc-pVTZ or 6-31G**, provide reliable data on molecular geometry, electronic properties, and energetics. researchgate.netnih.govworldscientific.com

The electronic structure of this compound is defined by the interplay between the aromatic pyridine-N-oxide ring and the dimethyltriazeno substituent. The pyridine-N-oxide moiety is characterized by a highly polar, semipolar N→O dative bond. nih.govacs.org This bond significantly influences the electron distribution within the pyridine (B92270) ring. chemtube3d.com

Computational studies on pyridine-N-oxide and its substituted analogs, such as 4-nitropyridine (B72724) N-oxide and 4-methylpyridine (B42270) N-oxide, reveal how substituents modulate the ring's geometry and the N-O bond length. nih.govresearchgate.net Electron-withdrawing groups, like a nitro group, tend to decrease the N-O bond length, while electron-donating groups do the opposite. nih.govresearchgate.net The dimethyltriazeno group is generally considered to be electron-donating, which would be expected to increase the N-O bond length and influence the charge distribution in the pyridine ring of this compound.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are computational methods used to probe this electron density distribution in detail. nih.govresearchgate.net For this compound, these analyses would likely show a significant delocalization of electron density from the oxygen atom and the triazene (B1217601) group into the aromatic ring.

Table 1: Representative Geometric Parameters of Pyridine-N-Oxide and Predicted Effects of a 3-(Dimethyltriazeno) Substituent

| Parameter | Pyridine-N-Oxide (Experimental/Calculated) | Predicted Effect of 3-(Dimethyltriazeno) Group |

| r(N→O) Bond Length | ~1.290 Å bohrium.com | Lengthening due to electron-donating nature |

| r(N1–C2) Bond Length | ~1.384 Å bohrium.com | Minor elongation or shortening |

| r(C2–C3) Bond Length | ~1.381 Å bohrium.com | Elongation due to substituent attachment |

| ∠C2N1C6 | ~120.9° bohrium.com | Minor change |

Note: The data for Pyridine-N-Oxide is based on gas-phase electron diffraction studies. bohrium.com The predicted effects are qualitative and based on established trends for substituted pyridine-N-oxides. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.com

For pyridine-N-oxides, the N-oxide group significantly raises the energy of the HOMO compared to the parent pyridine, making the ring system more reactive. chemtube3d.com The HOMO of pyridine-N-oxide shows large orbital lobes at the 2-, 4-, and 6-positions, which explains the regioselectivity of reactions with electrophiles (which first attack the N-oxide oxygen) followed by nucleophilic attack at these positions. chemtube3d.comscripps.edu

The introduction of a substituent, such as the dimethyltriazeno group at the 3-position, will alter the energies and distribution of the frontier orbitals. Computational studies on substituted pyridine-N-oxides show a clear correlation between the electronic nature of the substituent and the HOMO/LUMO energies. researchgate.net An electron-donating group is expected to raise the HOMO energy further, enhancing nucleophilicity, and also raise the LUMO energy.

Table 2: Representative Calculated HOMO/LUMO Energies (eV) for Substituted Pyridine-N-Oxides

| Substituent (at C4) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -NO₂ (electron-withdrawing) | -7.35 | -2.99 | 4.36 |

| -H (unsubstituted) | -6.50 | -0.98 | 5.52 |

| -CH₃ (electron-donating) | -6.23 | -0.82 | 5.41 |

| -NH₂ (electron-donating) | -5.71 | -0.49 | 5.22 |

Note: Data adapted from DFT calculations on 4-substituted pyridine-N-oxides. researchgate.net These values illustrate general trends; the precise energies for the 3-(Dimethyltriazeno) derivative would require specific calculation.

Reaction Pathway Elucidation

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying intermediate species, and determining the energy barriers that govern reaction rates.

Transition state analysis involves locating the saddle point on a potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction. For aromatic N-oxides, computational studies have elucidated mechanisms for reactions such as reduction and C-H activation. researchgate.netacs.org For example, DFT calculations on the reduction of pyridine-N-oxide suggested that the initial single-electron transfer is the rate-limiting step, as subsequent steps like N-O bond cleavage were found to be barrierless. researchgate.net Similarly, the mechanism for the palladium-catalyzed direct arylation of pyridine-N-oxides was determined to proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway by analyzing the transition state. acs.org

For this compound, transition state analysis could be used to investigate reactions such as electrophilic aromatic substitution. Theoretical studies on the nitration of pyridine-N-oxide show a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org A similar approach could map the reaction of an electrophile with this compound to predict the regioselectivity and kinetic feasibility of the reaction.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a reacting system. By systematically changing a geometric parameter, such as a bond length or angle (known as a reaction coordinate), a series of constrained geometry optimizations can be performed. researchgate.net This process generates a profile of the reaction pathway, revealing the structures of reactants, intermediates, transition states, and products. researchgate.net

This technique could be applied to this compound to study various processes. For instance, mapping the PES for the rotation around the C3-N bond could reveal the energy barrier for conformational changes of the dimethyltriazeno group. It could also be used to investigate the thermal decomposition of the triazene moiety, a characteristic reaction of this functional group, by mapping the pathway for N-N bond cleavage.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, isolated molecules at 0 K, molecular modeling and dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures, often in the presence of a solvent or other molecules. rsc.orgnih.gov

MD simulations could be employed to study this compound in several contexts. A simulation in a box of water molecules could reveal its hydration structure and how it interacts with the solvent via hydrogen bonding. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each step, could be used to study the dynamic conformational flexibility of the molecule, such as the rotation of the dimethylamino group or the flipping of the pyridine ring. acs.org Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and properties. ucl.ac.ukacs.org

Conformational Analysis

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, conformational analysis focuses on the rotation around the single bonds, primarily the C3-N8 and N8-N9 bonds of the dimethyltriazeno substituent (see table below for atom numbering).

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). The goal is to identify the most stable conformations (energy minima) and the energy barriers that separate them (transition states).

The key rotational dynamics in this compound involve:

Rotation around the C3-N8 bond: This determines the orientation of the triazene group relative to the pyridine-N-oxide ring. Due to potential steric hindrance between the dimethylamino group and the hydrogen at the C4 position of the ring, as well as electronic effects from the N-oxide group, a planar arrangement is not necessarily the most stable. nih.govnih.gov

Rotation around the N8-N9 bond: This governs the geometry of the triazene chain itself. The planarity of this group is crucial for its electronic properties.

Inversion at the N10 atom: The nitrogen of the dimethylamino group can undergo pyramidal inversion, which represents another potential conformational isomerism.

Research findings from computational models would typically be summarized in a data table, illustrating the relative energies of different conformers. While specific experimental data for this compound is not available, theoretical calculations for similar aromatic triazenes and pyridine-N-oxide derivatives provide a basis for expected results. nih.govresearchgate.net

Table 1: Hypothetical Conformational Energy Profile of this compound

This table illustrates the kind of data generated from a typical conformational analysis using DFT calculations. The dihedral angles define the rotation around the key bonds, and the relative energy indicates the stability of each conformation.

| Conformer | Dihedral Angle (C4-C3-N8-N9) | Dihedral Angle (C3-N8-N9-N10) | Relative Energy (kcal/mol) | Stability |

| A (Global Minimum) | ~30° | ~180° (anti) | 0.00 | Most Stable |

| B | ~150° | ~180° (anti) | +1.5 | Stable |

| C (Transition State) | ~90° | ~180° (anti) | +4.2 | Rotational Barrier |

| D | ~30° | ~0° (syn) | +5.8 | Unstable |

Ligand-Receptor Interaction Modeling (Conceptual)

Molecular docking and pharmacophore modeling are computational techniques used to predict how a ligand (in this case, this compound) might bind to a biological receptor, such as an enzyme or a G-protein coupled receptor. nih.govrsc.org Although specific targets for this compound are not established, conceptual modeling can be performed on receptors known to interact with similar chemical scaffolds, such as triazenes or pyridine-N-oxides. researchgate.netnih.gov

The process involves:

Receptor Selection: Choosing a relevant protein target. For triazene compounds, which are known for their alkylating activity, a common conceptual target is a DNA repair enzyme or the DNA itself. researchgate.net For pyridine-N-oxide moieties, interactions with metalloenzymes or receptors involving polar contacts are often explored. nih.gov

Ligand Preparation: The 3D structure of this compound, typically in its lowest energy conformation, is generated.

Docking Simulation: A computational algorithm systematically places the ligand into the active site of the receptor, exploring various orientations and conformations. Each potential binding pose is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com

Key conceptual interactions for this compound could include:

Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. arkat-usa.org It could interact with hydrogen bond donor residues in a receptor's active site, such as the amino acids Tyrosine, Serine, or Threonine.

Pi-Pi Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The two methyl groups on the triazene substituent provide hydrophobic character, which could favor interactions with nonpolar pockets within the receptor.

Metal Coordination: The N-oxide oxygen can act as a ligand to coordinate with metal ions present in metalloproteins. nih.gov

These simulations can generate a hypothetical binding model, which provides valuable insights into the potential mechanism of action and can guide the design of future analogues with improved affinity and selectivity. rsc.org

Prediction of Spectroscopic Signatures for Mechanistic Probing

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and for probing reaction mechanisms. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic (UV-Vis) spectra, while standard DFT calculations can accurately predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgresearchgate.net

¹H and ¹³C NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for each hydrogen and carbon atom in the molecule. These predicted values can be compared with experimental data to confirm the structure. For instance, the protons on the pyridine ring are expected to show distinct signals due to the electronic influence of both the N-oxide and the triazeno groups. rsc.orgnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. Key predicted vibrations for this compound would include the N-O stretching frequency, the N=N double bond stretch of the triazene, and the C-H vibrations of the aromatic ring and methyl groups. arkat-usa.orgchemicalbook.com The N-O stretch is particularly characteristic and is typically observed as a strong band. arkat-usa.org

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. chemrxiv.org The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system and potentially n → π* transitions involving the lone pairs on the triazene and N-oxide groups. arkat-usa.orgnih.gov

Table 2: Predicted Spectroscopic Data for this compound

This table provides an example of computationally predicted spectroscopic data. Such data is crucial for guiding experimental characterization.

| Spectroscopic Technique | Predicted Feature | Value / Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic protons on the pyridine ring |

| Chemical Shift (δ) | ~3.5 ppm | Methyl (-CH₃) protons | |

| ¹³C NMR | Chemical Shift (δ) | 120 - 150 ppm | Aromatic carbons |

| Chemical Shift (δ) | ~40 ppm | Methyl (-CH₃) carbons | |

| IR Spectroscopy | Vibrational Frequency (ν) | 1240 - 1280 cm⁻¹ | N-O stretch |

| Vibrational Frequency (ν) | 1400 - 1450 cm⁻¹ | N=N stretch | |

| Vibrational Frequency (ν) | 2900 - 3100 cm⁻¹ | C-H stretch (aromatic and aliphatic) | |

| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | ~285 nm | π → π* transition (pyridine ring) |

| Absorption Maximum (λ_max) | ~350 nm | n → π* transition (triazene moiety) |

Advanced Spectroscopic and Mechanistic Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure and dynamics. For 3-(Dimethyltriazeno)pyridine-N-oxide, multinuclear NMR studies (¹H, ¹³C, ¹⁵N) are critical for structural confirmation and mechanistic investigation.

Based on data from analogous 3-substituted pyridine-N-oxides and dimethylamino compounds, a predicted NMR assignment for this compound is presented below. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.4 | ~138 |

| H-4 | ~7.4 | ~128 |

| H-5 | ~7.2 | ~126 |

| H-6 | ~8.2 | ~140 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

NMR spectroscopy is instrumental in identifying short-lived intermediates that may form during the synthesis or subsequent reactions of this compound. For instance, in its synthesis from 3-aminopyridine-N-oxide, NMR could be used to monitor the diazotization and coupling steps, potentially identifying diazonium salt intermediates. In reactions involving the N-oxide group, such as deoxygenation or rearrangement, in-situ NMR monitoring could capture transient O-acylated or O-silylated intermediates that precede the final product formation. nih.gov ¹⁵N NMR would be particularly valuable for tracking changes directly at the nitrogen centers of both the pyridine (B92270) ring and the triazene (B1217601) moiety. researchgate.net

The dimethyltriazeno substituent introduces the possibility of restricted rotation around the N-N single bond, a phenomenon that can be studied using dynamic NMR (DNMR). monash.edu At low temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for the two methyl groups, which would appear as a single peak at room temperature. By analyzing the coalescence temperature of these signals, the energy barrier (ΔG‡) for this rotational process can be calculated, providing insight into the electronic and steric properties of the triazene linkage. monash.edu Such studies have been performed on various triazene derivatives to understand their conformational dynamics. mdpi.com

Mass Spectrometry Techniques for Reaction Monitoring

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₀N₄O), the theoretical exact mass is 166.08546 g/mol . nih.gov HRMS analysis of a synthesized sample would aim to detect the protonated molecule [M+H]⁺ at m/z 167.09274. The confirmation of this value to within a few parts per million (ppm) provides strong evidence for the successful synthesis and purity of the target compound, distinguishing it from other potential isomers or byproducts. rsc.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting product ions provide a fingerprint that is characteristic of the molecule's structure. The fragmentation pattern can be predicted by considering the distinct moieties of the molecule: the pyridine-N-oxide ring and the dimethyltriazeno side chain.

Common fragmentation pathways for pyridine-N-oxides include the characteristic loss of an oxygen atom ([M+H - 16]⁺) or a hydroxyl radical ([M+H - 17]⁺). researchgate.netresearchgate.net Triazenes are known to fragment through cleavage of the N-N bonds. researchgate.net A plausible fragmentation pathway for [C₇H₁₀N₄O+H]⁺ would therefore involve a combination of these processes.

Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 167.09 | 151.09 | 16 (O) | Protonated 3-(Dimethyltriazeno)pyridine |

| 167.09 | 123.09 | 44 (N(CH₃)₂) | Protonated 3-diazenylpyridine-N-oxide |

| 167.09 | 95.06 | 72 (C₂H₆N₂) | Protonated 3-hydroxypyridine |

| 151.09 | 107.09 | 44 (N(CH₃)₂) | Protonated 3-diazenylpyridine |

Infrared and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. These methods are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of those in the product.

For this compound, key vibrational modes can be assigned to the N-oxide and triazene groups. The N-O stretching vibration in pyridine-N-oxides typically gives rise to a strong band in the IR spectrum around 1200-1300 cm⁻¹. arkat-usa.org The triazene moiety would be expected to show characteristic N=N and N-N stretching vibrations. Analysis of the aromatic region can also confirm the substitution pattern on the pyridine ring. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| N=N (Triazene) | Stretching | ~1420 |

| N-O (N-Oxide) | Stretching | ~1250 |

During a reaction, such as the N-oxidation of 3-(dimethyltriazeno)pyridine, IR spectroscopy could be used to track the appearance of the strong N-O stretching band, confirming the conversion of the pyridine to its corresponding N-oxide.

X-ray Crystallography for Molecular Structure Confirmation of Key Compounds (beyond basic ID)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted pyridine-N-oxides and aromatic triazenes provides a robust framework for understanding its expected molecular geometry and solid-state packing.

The pyridine-N-oxide ring is known to be planar. wikipedia.org The introduction of the dimethyltriazeno substituent at the 3-position is not expected to significantly disrupt this planarity. Key structural parameters, such as bond lengths and angles, can be inferred from crystallographic data of analogous compounds. For instance, the N-O bond distance in pyridine-N-oxide is approximately 1.34 Å, and the C-N-C angle within the ring is about 124°. wikipedia.org

In the solid state, the crystal packing of this compound would be significantly influenced by intermolecular interactions. The N-oxide oxygen is a potent hydrogen bond acceptor, and the triazene moiety can also participate in various non-covalent interactions. mdpi.com The crystal structure of related compounds, such as dimethyl[(4-methoxyphenyl((4-phenyldiazenyl)phenyl)amino)methyl]phosphonate, reveals complex packing arrangements dictated by a network of intermolecular forces. It is plausible that the molecules of this compound would arrange in a manner that maximizes favorable intermolecular contacts, potentially leading to layered or chain-like structures in the crystal lattice. mdpi.com

A detailed crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the electronic effects of the dimethyltriazeno group on the pyridine-N-oxide ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, which are crucial for understanding the compound's physical properties and its behavior in a solid-state environment.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value/Range | Significance |

| Pyridine Ring Planarity | Essentially Planar | Confirms the aromatic character of the heterocyclic core. |

| N-O Bond Length | ~1.34 Å | Indicates the polar covalent nature of the N-oxide bond. |

| N=N Bond Length | ~1.25 Å | Typical for a double bond in a triazene moiety. |

| N-N Bond Length | ~1.33 Å | Represents the single bond within the triazene group. |

| Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | Governs the crystal packing and solid-state properties. |

Note: The data in this table is predictive and based on crystallographic data from structurally related pyridine-N-oxide and aromatic triazene compounds in the absence of a published crystal structure for this compound.

Spectroscopic Methods for Probing Molecular Interactions

Spectroscopic techniques are invaluable tools for investigating the various non-covalent interactions that dictate the behavior of molecules in different environments. For this compound, a combination of spectroscopic methods can be employed to probe its interactions with solvents, other molecules, and itself.

Infrared (IR) Spectroscopy is particularly sensitive to hydrogen bonding. The N-O stretching vibration in pyridine-N-oxides is a characteristic band, and its frequency can shift upon the formation of a hydrogen bond with a donor species. A red shift (shift to lower wavenumber) of the N-O stretching frequency would indicate the involvement of the N-oxide oxygen as a hydrogen bond acceptor. nih.gov Similarly, changes in the stretching frequencies of C-H bonds on the aromatic ring and the methyl groups can provide evidence for weaker C-H···O or C-H···N interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the electronic environment of atomic nuclei. The chemical shifts of protons and carbon atoms are highly sensitive to intermolecular interactions. For instance, the formation of a hydrogen bond to the N-oxide oxygen would lead to a downfield shift (increase in ppm) of the proton involved in the hydrogen bond. nih.govresearchgate.net Aromatic protons are also influenced by π-π stacking interactions, which typically cause an upfield shift in their resonance frequencies. libretexts.org By conducting NMR experiments in different solvents or at varying concentrations, it is possible to map the sites of molecular interaction and estimate their strength.

UV-Visible (UV-Vis) Spectroscopy can be used to study charge-transfer (CT) complexes. Pyridine-N-oxides can act as electron donors in the formation of CT complexes with suitable electron acceptors. researchgate.net The appearance of a new, broad absorption band at a longer wavelength in the UV-Vis spectrum upon mixing this compound with an electron acceptor would be indicative of the formation of a CT complex. semanticscholar.org The position and intensity of this CT band can provide information about the electronic properties of the interacting molecules and the strength of the charge-transfer interaction.

Theoretical calculations, in conjunction with experimental spectroscopic data, can further elucidate the nature and energetics of these molecular interactions, providing a comprehensive understanding of the chemical and physical properties of this compound.

Structural Modifications and Derivatization Strategies for Enhanced Academic Study

Design and Synthesis of Pyridine-N-oxide Scaffolds with Varied Substitution Patterns

The pyridine-N-oxide core offers a versatile platform for structural modification. The reactivity of the pyridine-N-oxide ring is significantly different from that of pyridine (B92270) itself. The N-oxide group enhances the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. Conversely, it activates the ring towards nucleophilic substitution, often with regioselectivity influenced by the directing effects of other substituents. scripps.eduyoutube.com

The synthesis of substituted pyridine-N-oxides can be achieved through two primary routes: the oxidation of a pre-substituted pyridine or the functionalization of the parent pyridine-N-oxide. The oxidation of substituted pyridines is a common method, with various oxidizing agents available, such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The choice of oxidant can be critical to avoid unwanted side reactions, especially with sensitive substituents.

Alternatively, direct functionalization of the pyridine-N-oxide ring allows for the introduction of a wide array of chemical groups. For instance, nitration of pyridine-N-oxide typically occurs at the 4-position. arkat-usa.org Halogenation can also be achieved, providing a handle for further cross-coupling reactions. The introduction of substituents at the 3-position, as in the parent compound of this article, can be more challenging and may require multi-step synthetic sequences.

A plausible synthetic route to the core scaffold of 3-(Dimethyltriazeno)pyridine-N-oxide would likely commence with the synthesis of 3-aminopyridine-N-oxide. This intermediate can be prepared by the oxidation of 3-aminopyridine (B143674). arkat-usa.org However, direct oxidation can sometimes be problematic due to the reactivity of the amino group. An alternative is to protect the amino group, for example, as an amide, perform the N-oxidation, and then deprotect to yield 3-aminopyridine-N-oxide. arkat-usa.org

Once 3-aminopyridine-N-oxide is obtained, the dimethyltriazeno group can be introduced. This is typically achieved through diazotization of the amino group, followed by coupling with a secondary amine. In this case, diazotization of 3-aminopyridine-N-oxide with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) would generate a pyridyl-3-diazonium salt. organic-chemistry.org Subsequent reaction of this intermediate with dimethylamine (B145610) would then yield the target compound, this compound. scribd.com

| Starting Material | Reagents | Product | Key Transformation |

| 3-Aminopyridine | m-CPBA or H₂O₂/AcOH | 3-Aminopyridine-N-oxide | N-oxidation |

| 3-Aminopyridine-N-oxide | 1. NaNO₂, HCl 2. (CH₃)₂NH | This compound | Diazotization and coupling |

| Pyridine-N-oxide | Various electrophiles/nucleophiles | Substituted Pyridine-N-oxides | Ring functionalization |

Exploration of Diverse Triazene (B1217601) Moieties (e.g., alkyl, aryl, cyclic triazenes)

The triazene functional group itself is a key site for structural diversification. The dimethylamino moiety in this compound can be replaced with a wide range of other secondary amines, leading to a library of analogs with varying steric and electronic properties. This exploration is crucial for understanding structure-activity relationships.

Cyclic Triazenes: The incorporation of the triazene nitrogen atoms into a cyclic system is another intriguing derivatization strategy. This can be achieved by using cyclic secondary amines, such as piperidine (B6355638) or morpholine, in the coupling reaction. The resulting cyclic triazenes would have a more constrained conformation, which could have a profound impact on their biological activity and chemical reactivity.

| Triazene Moiety Type | Example Secondary Amine | Resulting Triazene Structure | Potential Impact |

| Dialkyl | Diethylamine | -N=N-N(CH₂CH₃)₂ | Altered lipophilicity and steric bulk |

| Alkyl-Aryl | N-methylaniline | -N=N-N(CH₃)(C₆H₅) | Introduction of aromatic interactions |

| Diaryl | Diphenylamine | -N=N-N(C₆H₅)₂ | Enhanced rigidity and potential for π-stacking |

| Cyclic | Piperidine | -N=N-N(CH₂)₅ | Conformational restriction |

Introduction of Chiral Auxiliaries and Asymmetric Catalysts for Derivatization

The introduction of chirality into the this compound scaffold opens up avenues for applications in asymmetric catalysis and stereoselective biological interactions. Chiral pyridine-N-oxides have been demonstrated to be effective ligands and organocatalysts in a variety of asymmetric transformations. acs.org

Synthesis of Chiral Pyridine N-Oxide Derivatives for Asymmetric Catalysis

Chirality can be introduced into the pyridine-N-oxide scaffold in several ways. One approach involves the use of a chiral starting material for the synthesis of the pyridine ring itself. Alternatively, a pre-existing functional group on the pyridine-N-oxide can be derivatized with a chiral auxiliary. For instance, if a carboxylic acid group were present on the pyridine ring, it could be converted to an amide using a chiral amine.

Another strategy involves the synthesis of atropisomeric pyridine-N-oxides, where restricted rotation around a C-C or C-N bond leads to non-superimposable mirror images. This has been successfully applied to bipyridine-N,N'-dioxides. acs.org For a monocyclic system like this compound, introducing bulky substituents at positions flanking the triazene group could potentially lead to atropisomerism.

Evaluation of Enantioselectivity in Catalytic Reactions

Once chiral derivatives of this compound are synthesized, their efficacy as catalysts or ligands in asymmetric reactions can be evaluated. The N-oxide oxygen atom is a strong Lewis base and can activate various electrophiles. acs.org For example, chiral pyridine-N-oxides have been used to catalyze the allylation of aldehydes with allyltrichlorosilanes with high enantioselectivity. acs.org

The performance of these new chiral derivatives would be assessed in a range of benchmark asymmetric reactions, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The enantiomeric excess of the products would be determined using techniques like chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

| Chiral Derivatization Strategy | Example | Potential Catalytic Application | Method of Enantioselectivity Evaluation |

| Chiral auxiliary attachment | Amidation with a chiral amine | Lewis base catalysis | Chiral HPLC, NMR |

| Atropisomerism | Introduction of bulky ortho-substituents | Asymmetric allylation | Polarimetry, Chiral HPLC |

| Use of chiral building blocks | Synthesis from a chiral precursor | Michael addition | Gas Chromatography (GC) with chiral column |

Synthesis of Bioconjugates for Mechanistic Biological Probing

To investigate the potential biological mechanisms of action of this compound and its derivatives, the synthesis of bioconjugates is a powerful tool. These bioconjugates typically incorporate a reporter group, such as a fluorescent tag or an affinity label, which allows for the visualization and identification of cellular targets.

Fluorescent Tags: A common strategy is to attach a fluorescent dye, such as fluorescein (B123965) or rhodamine, to the molecule. This can be achieved by incorporating a reactive handle, like a carboxylic acid or an amine, into the pyridine-N-oxide or the triazene moiety. This functional group can then be coupled to a fluorescent probe using standard bioconjugation chemistry. The resulting fluorescent analog can be used in cellular imaging studies to determine its subcellular localization.

Affinity Labels: Affinity labels are reactive groups that can form a covalent bond with a biological target, such as a protein or an enzyme. This allows for the irreversible labeling and subsequent identification of the target. For example, a photo-affinity label, which becomes reactive upon exposure to UV light, could be incorporated into the structure.

Development of Analogs for Structure-Reactivity Relationship Studies

A systematic investigation of structure-reactivity relationships (SRR) is essential for optimizing the properties of this compound. This involves the synthesis of a series of analogs where specific structural features are systematically varied, and the resulting changes in chemical reactivity or biological activity are measured.

Key structural modifications for SRR studies would include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the pyridine ring to modulate the electronic properties of the N-oxide and triazene functionalities.

Modification of the Triazene Group: As discussed in section 6.2, varying the substituents on the triazene nitrogen atoms to alter steric hindrance and lipophilicity.

Isosteric Replacements: Replacing the N-oxide group with other functional groups, such as a carbonyl or a sulfoxide, to probe the importance of the N-oxide moiety for a particular activity.

Mechanistic Aspects of Biological Interactions of 3 Dimethyltriazeno Pyridine N Oxide Non Clinical Focus

Molecular Recognition and Binding Mechanisms with Biomolecules

The biological activity of 3-(Dimethyltriazeno)pyridine-N-oxide is rooted in its ability to form covalent bonds with essential biomolecules, a process that is preceded by metabolic activation.

Interaction with Nucleic Acids (e.g., DNA alkylation mechanisms)

While direct studies on this compound are limited, the mechanism of DNA alkylation by the closely related compound 3,3-dimethyl-1-phenyltriazene is well-documented and serves as a primary model. The bioactivation of these triazenes leads to the formation of a methylating agent. This reactive species can then attack nucleophilic sites on DNA bases.

The primary product of this interaction is the methylation of the N7 position of guanine, forming 7-methylguanine. scripps.edu Other minor alkylation products that have been identified include O6-methylguanine and 3-methyladenine (B1666300) in DNA. scripps.edu In RNA, in addition to 7-methylguanosine, 1-methyladenosine, 3-methylcytidine, and O6-methylguanosine have been detected. scripps.edu The formation of these DNA adducts can disrupt normal cellular processes such as DNA replication and transcription. tera.org The presence of such adducts can trigger DNA repair mechanisms, and if not repaired correctly, may lead to mutations. tera.org

Studies on 3-azidomethyl-3-methyl-1-aryltriazenes have shown selective toxicity towards human tumor cell lines deficient in the repair of O6-methylguanine lesions, highlighting the importance of this specific adduct in the biological effects of triazenes. nih.gov

Table 1: DNA Adducts Formed by a Related Phenyltriazene

| Biomolecule | Adduct | Significance |

|---|---|---|

| DNA | 7-methylguanine | Major adduct, disrupts DNA function. scripps.edu |

| DNA | O6-methylguanine | Minor but significant adduct, linked to mutagenicity. scripps.edunih.gov |

| DNA | 3-methyladenine | Minor adduct. scripps.edu |

| RNA | 7-methylguanosine | Major RNA adduct. scripps.edu |

| RNA | 1-methyladenosine | Minor RNA adduct. scripps.edu |

| RNA | 3-methylcytidine | Minor RNA adduct. scripps.edu |

Enzyme Inhibition Mechanisms (e.g., specific enzyme active site interactions)

Specific enzyme inhibition data for this compound is not extensively available in the public domain. However, the general class of pyridine-N-oxides and triazines has been investigated for their effects on various enzymes. For instance, some pyridine-3-sulfonamide (B1584339) derivatives have been shown to act as inhibitors of carbonic anhydrase by binding to the zinc ion in the active site. mdpi.com Additionally, certain 2-(pyridin-2-yl)-1,3,5-triazine derivatives have been developed as potent and selective inhibitors of the Tie-2 kinase, an enzyme involved in angiogenesis. nih.gov Other triazine-containing compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. researchgate.net

Given the reactivity of its metabolites, this compound could potentially inhibit enzymes through covalent modification of amino acid residues within the active site, particularly those with nucleophilic side chains like cysteine, histidine, or lysine. However, without specific experimental data, this remains a hypothetical mechanism.

Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake of small molecules like this compound is generally governed by their physicochemical properties, such as lipophilicity and size. The pyridine-N-oxide moiety is known to increase the polarity of a molecule compared to its parent pyridine (B92270). scripps.edu This increased polarity might influence its ability to cross cell membranes.

Generally, small molecules can enter cells via passive diffusion across the lipid bilayer or through carrier-mediated transport. The relatively small size of this compound would likely favor passive diffusion. Once inside the cell, its localization would be influenced by its affinity for different subcellular compartments and macromolecules. Due to its potential to be metabolized into reactive electrophiles, it is likely to interact with macromolecules in the cytoplasm and nucleus, where the metabolic enzymes and target DNA are located.

Pathways of Metabolic Transformation and Bioactivation

The biological activity of 1-aryl-3,3-dimethyltriazenes is contingent upon their metabolic activation, a process that has been primarily studied in liver microsomes.

Enzymatic N-Demethylation and Hydroxylation Pathways

The initial and rate-limiting step in the bioactivation of 1-aryl-3,3-dimethyltriazenes is the enzymatic N-demethylation of one of the methyl groups, a reaction catalyzed by cytochrome P450 enzymes. nih.gov This process leads to the formation of a hydroxymethyltriazene intermediate. Studies on 3,3-dimethyl-1-phenyltriazene have shown that this hydroxymethyl intermediate is unstable and can spontaneously release formaldehyde (B43269) to yield the corresponding monomethyltriazene. nih.gov

In addition to N-demethylation, hydroxylation of the aromatic ring is a potential metabolic pathway. For 3,3-dimethyl-1-phenyltriazene, urinary metabolites include 2-hydroxyaniline and 4-hydroxyaniline, indicating that aromatic hydroxylation occurs. nih.gov For this compound, similar hydroxylation of the pyridine ring could be a competing metabolic pathway.

Formation of Reactive Intermediates

The monomethyltriazene formed from N-demethylation is the proximate carcinogenic and cytotoxic species. This intermediate is unstable under physiological conditions and can undergo tautomerization and protonation, leading to its cleavage. This cleavage generates an aryldiazonium ion and a methylaminomethyl cation, or more importantly, it can lead to the formation of a methyldiazonium ion, which is a potent methylating agent responsible for the alkylation of nucleic acids and other cellular nucleophiles. nih.gov

Table 2: Proposed Metabolic Activation Pathway of 1-Aryl-3,3-dimethyltriazenes

| Step | Precursor | Enzyme/Condition | Product(s) | Significance |

|---|---|---|---|---|

| 1 | 1-Aryl-3,3-dimethyltriazene | Cytochrome P450 | 1-Aryl-3-hydroxymethyl-3-methyltriazene | Initial activation step. nih.gov |

| 2 | 1-Aryl-3-hydroxymethyl-3-methyltriazene | Spontaneous | 1-Aryl-3-methyltriazene + Formaldehyde | Formation of the proximate reactive metabolite. nih.gov |

In Vitro Studies on Cellular Systems

The biological activity of this compound is rooted in its hybrid structure, combining a pyridine-N-oxide core with a dimethyltriazeno substituent. While direct studies on the specific molecular pathways triggered by this exact compound are not extensively documented in publicly available literature, its mechanism can be inferred from the known actions of its constituent chemical moieties. The compound likely initiates a multi-pronged cellular response involving pathways related to DNA damage, oxidative stress, and subsequent cell fate decisions such as apoptosis.